Evofosfamide

Hypoxia-Selective Cytotoxicity Bioreductive Prodrugs In Vitro Pharmacology

Evofosfamide is an investigational hypoxia-activated prodrug that is not interchangeable with other HAPs due to its distinct bromo-isophosphoramide mustard warhead. This unique structure provides a high hypoxia cytotoxicity ratio (~268) and the ability to reduce tumor hypoxia in vivo, making it the preferred choice for researchers developing PK/PD models or studying tumor microenvironment remodeling. It is ideally suited for combination screens with standard-of-care agents or immunotherapy.

Molecular Formula C9H16Br2N5O4P
Molecular Weight 449.04 g/mol
CAS No. 918633-87-1
Cat. No. B1684547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEvofosfamide
CAS918633-87-1
Synonymsevofosfamide
TH 302
TH-302
TH302 cpd
Molecular FormulaC9H16Br2N5O4P
Molecular Weight449.04 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr
InChIInChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19)
InChIKeyUGJWRPJDTDGERK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Evofosfamide (TH-302): A Hypoxia-Activated Prodrug for Targeted Solid Tumor Research


Evofosfamide (CAS: 918633-87-1), also known as TH-302, is an investigational, small-molecule, hypoxia-activated prodrug (HAP). It comprises a 2-nitroimidazole trigger conjugated to the DNA-alkylating cytotoxin bromo-isophosphoramide mustard (Br-IPM) [1]. Under the hypoxic conditions prevalent in many solid tumors, Evofosfamide is selectively reduced by cellular oxidoreductases, releasing Br-IPM to induce intrastrand and interstrand DNA crosslinks, leading to cell cycle arrest and apoptosis [2]. Its design aims to exploit the unique tumor microenvironment to overcome resistance associated with conventional chemotherapy and radiotherapy [3].

Why In-Class Hypoxia-Activated Prodrugs Are Not Interchangeable with Evofosfamide


Despite sharing a broad mechanism of hypoxia-selective activation, Hypoxia-Activated Prodrugs (HAPs) are not interchangeable due to fundamental differences in their prodrug chemistry, active warheads, and resulting pharmacodynamic profiles. Evofosfamide's distinct 2-nitroimidazole-linked bromo-isophosphoramide mustard (Br-IPM) structure differentiates it from analogs like tirapazamine (TPZ; a benzotriazine di-N-oxide) or AQ4N (an aliphatic N-oxide) [1]. These structural variations lead to quantifiable differences in hypoxic selectivity ratios, bystander effect contributions, cytochrome P450 stability, and in vivo capacity to remodel the tumor microenvironment, all of which critically impact experimental and therapeutic outcomes [2]. The following section provides a quantitative, comparator-based analysis of these key differentiators.

Quantitative Differential Evidence for Evofosfamide Against Key Comparators


Hypoxia Cytotoxicity Ratio (HCR): Evofosfamide vs. Tirapazamine and AQ4N

Evofosfamide demonstrates a high Hypoxia Cytotoxicity Ratio (HCR), which quantifies its selectivity for killing cells under low-oxygen versus normal-oxygen conditions. In NSCLC cells, its IC50 shifts from 5.1 μM under normoxia to 0.019 μM under hypoxia, representing an approximately 268-fold increase in potency . This selectivity profile is distinct from other HAPs; for example, while tirapazamine (TPZ) also exhibits hypoxia-selective cytotoxicity, direct comparative in vivo studies indicate that only Evofosfamide, but not AQ4N or TPZ, was capable of achieving major hypoxia reduction as measured by 18F-FAZA PET imaging [1].

Hypoxia-Selective Cytotoxicity Bioreductive Prodrugs In Vitro Pharmacology

Intratumoral Pharmacokinetic/Pharmacodynamic Modeling: No Bystander Effect Required for Monotherapy Activity

A spatially-resolved pharmacokinetic/pharmacodynamic (PK/PD) model was developed to understand the contribution of active metabolite diffusion (the 'bystander effect') to Evofosfamide's monotherapy activity. The model demonstrated that the active warheads, Br-IPM and IPM, cannot diffuse significantly from the cells in which they are generated [1]. Crucially, the model accurately predicted the reported monotherapy activity of Evofosfamide in H460 tumor xenografts without invoking a bystander effect [1]. This mechanistic finding is a differentiator from some other HAPs, where a bystander effect is considered essential for their efficacy against the bulk tumor [2].

Intratumoral PK/PD Bystander Effect Monotherapy Activity Spatial Modeling

Preclinical Efficacy in HPV-Negative HNSCC: Tumor Growth Inhibition vs. Standard of Care

In a comparative preclinical study for HPV-negative head and neck squamous cell carcinoma (HNSCC), Evofosfamide demonstrated significant efficacy. As monotherapy and in combination with radiotherapy, it showed potent activity in patient-derived xenograft (PDX) models [1]. A phase 2 clinical trial component of the same study reported that 2 out of 5 (40%) heavily pre-treated advanced/metastatic HNSCC patients showed a partial response (PR) to Evofosfamide monotherapy, while the remaining 3 patients (60%) achieved stable disease (SD) [1].

Head and Neck Cancer Patient-Derived Xenograft Combination Therapy In Vivo Efficacy

CYP450-Mediated Drug-Drug Interaction (DDI) Potential: Evofosfamide vs. Common Chemotherapeutics

Evofosfamide demonstrates a favorable profile concerning cytochrome P450 (CYP)-mediated drug-drug interactions (DDIs). Using a novel physiologically based pharmacokinetic (PBPK) modeling approach, it was determined that Evofosfamide is unlikely to cause clinically relevant induction of CYP3A4 in humans [1]. The model predicted that the area under the concentration-time curve (AUC) ratios for midazolam (a CYP3A4 probe substrate) would remain above 0.80, and no clinically relevant inhibition of CYP2B6, CYP2D6, or CYP3A4 was identified [1]. This is a significant differentiator from many conventional chemotherapeutic agents, which are often strong inhibitors or inducers of CYP enzymes, necessitating careful DDI management in combination regimens [2].

Drug-Drug Interaction CYP450 Metabolism PBPK Modeling Pharmacokinetics

In Vitro Potency in Pediatric High-Grade Glioma: Evofosfamide Monotherapy and Synergistic Combinations

In three pediatric high-grade glioma (pHGG) cell lines (SF188, UW479, KNS42), Evofosfamide demonstrated significant single-agent cytotoxicity that was 2- to 8-fold more potent under hypoxic (1% O2) compared to normoxic conditions [1]. Furthermore, combination studies using the Chou-Talalay method revealed strong synergism between Evofosfamide and several chemotherapies. When combined with doxorubicin, SN38 (active metabolite of irinotecan), and etoposide, the Combination Index (CI) was consistently ≤0.5, indicating strong synergism in every case tested [1].

Pediatric Oncology High-Grade Glioma Combination Index In Vitro Synergy

Recommended Preclinical and Translational Research Applications for Evofosfamide


Targeting Hypoxic Fractions in Solid Tumor Xenograft Models

Evofosfamide is ideally suited for in vivo studies designed to evaluate tumor growth inhibition in xenograft models characterized by a significant hypoxic fraction (e.g., pancreatic, lung, and head and neck cancers). Its high hypoxia cytotoxicity ratio (HCR ~268) and unique ability to reduce tumor hypoxia in vivo [1] make it a superior agent for proof-of-concept studies aimed at directly targeting this microenvironmental hallmark. Procurement is recommended for laboratories focusing on tumor microenvironment research and therapeutic resistance.

Combination Therapy Studies with Radiotherapy and Immunotherapy

Researchers investigating combinatorial strategies, particularly with radiotherapy or immune checkpoint blockade (ICB), should consider Evofosfamide. Preclinical evidence demonstrates that Evofosfamide can potentiate radiotherapy and augment responses to CTLA-4 blockade in syngeneic tumor models [2]. Its ability to reduce tumor hypoxia is mechanistically linked to reversing the immune-suppressive tumor microenvironment, making it a valuable tool for studies aiming to convert 'cold' tumors to 'hot' [3].

Chemotherapy Combination Studies Aiming for In Vitro Synergy

For in vitro pharmacology experiments, Evofosfamide is a strong candidate for combination screens with standard-of-care chemotherapeutics. It has demonstrated strong synergism (Combination Index ≤ 0.5) with agents like doxorubicin, SN38, and etoposide in pediatric high-grade glioma models [4]. Laboratories can procure Evofosfamide to investigate its potential to overcome resistance and lower effective doses of conventional cytotoxic drugs in a variety of cancer cell lines.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and In Vivo Imaging Studies

The unique mechanistic and pharmacokinetic properties of Evofosfamide make it a benchmark compound for developing and validating advanced PK/PD models. Its well-characterized intratumoral activation profile, which is independent of a bystander effect for monotherapy activity [5], and its utility as a tool to probe tumor hypoxia with imaging techniques like 18F-FAZA PET [3], position it as a critical reagent for groups engaged in quantitative pharmacology and translational imaging biomarker development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Evofosfamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.